MFCD31695606
Description
Based on analogous compounds with similar MDL identifiers (e.g., MFCD13195646 in ), it likely belongs to a class of organoboronic acids or aryl ketones, which are critical in catalysis, pharmaceutical synthesis, and materials science . Such compounds often exhibit unique electronic properties due to substituents like trifluoromethyl (-CF₃) or halogen groups, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[(1S)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMIUHPICOBDR-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD31695606 typically involves several steps. One common method includes the reaction of (S)-1-(4-fluorophenyl)ethylamine with cyclopropanecarboxylic acid chloride under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
MFCD31695606 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
MFCD31695606 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of MFCD31695606 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD31695606 with two structurally related compounds: 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4). These were selected based on shared functional groups (e.g., trifluoromethyl, halogens) and relevance to synthetic applications .
Table 1: Structural and Physicochemical Properties
Key Findings:
Structural Similarities :
- Both reference compounds contain electron-withdrawing groups (e.g., -CF₃, -Br, -Cl), which enhance stability and reactivity in cross-coupling reactions. This compound likely shares this trait, given its inferred boronic acid functionality .
- The trifluoromethyl group in CAS 1533-03-5 increases hydrophobicity (LogP = 2.15), similar to boronic acids like CAS 1046861-20-4, which exhibit moderate solubility (0.24 mg/mL) .
Functional Differences :
- Synthetic Utility : CAS 1533-03-5 is a ketone used in ligand synthesis for transition-metal catalysis, whereas CAS 1046861-20-4 is a boronic acid employed in Suzuki-Miyaura couplings. This compound may bridge these roles if it contains both aryl and boronic acid groups .
- Biological Activity : Trifluoromethylated ketones (e.g., CAS 1533-03-5) often show higher BBB permeability compared to boronic acids, which are less likely to penetrate membranes due to their polarity .
Experimental Data: Synthesis: CAS 1533-03-5 is synthesized via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethylacetone, yielding 78% purity after column chromatography . In contrast, CAS 1046861-20-4 is produced using palladium catalysts in THF/water, with a synthesis accessibility score of 2.07 . Thermal Stability: The trifluoromethyl group in CAS 1533-03-5 enhances thermal stability (boiling point >245°C), whereas boronic acids like CAS 1046861-20-4 may decompose under similar conditions .
Critical Analysis and Limitations
- Data Gaps : Direct data on this compound is absent in the provided evidence, necessitating inferences from analogs. For instance, its LogP and solubility are estimated based on boronic acid derivatives .
- Methodological Notes: Comparative studies should prioritize crystallographic data (e.g., CCDC entries) and spectroscopic validation (e.g., NMR, HPLC) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
